molecular formula C20H25FN2O2S B11322627 2-(4-fluorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(4-fluorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11322627
M. Wt: 376.5 g/mol
InChI Key: RHFPTNARIBBXCT-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Formation of the 4-fluorophenoxy group: This can be achieved through nucleophilic aromatic substitution reactions.

    Introduction of the piperidine ring: This step may involve the use of piperidine derivatives and appropriate alkylating agents.

    Coupling with thiophene: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Final acetamide formation: The final step involves the formation of the acetamide group through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-fluorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and biological activity. The combination of the piperidine and thiophene rings also contributes to its distinct characteristics.

Properties

Molecular Formula

C20H25FN2O2S

Molecular Weight

376.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]acetamide

InChI

InChI=1S/C20H25FN2O2S/c1-15-8-10-23(11-9-15)18(19-3-2-12-26-19)13-22-20(24)14-25-17-6-4-16(21)5-7-17/h2-7,12,15,18H,8-11,13-14H2,1H3,(H,22,24)

InChI Key

RHFPTNARIBBXCT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CS3

Origin of Product

United States

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